![molecular formula C16H7F2N3O3S2 B2961092 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 905691-01-2](/img/structure/B2961092.png)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DB772 and has been studied for its pharmacological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
Antidepressant Drug Synthesis
This compound has been explored in the synthesis of antidepressant drugs. The review article from RSC Publishing highlights the role of metal-catalyzed reactions in creating key structural motifs found in antidepressants . The compound’s structure allows for the development of novel dual- or multi-target antidepressants, aiming to provide quick onset, low side effects, and enhanced cognitive function.
Medicinal Chemistry Research
In medicinal chemistry, the compound’s derivatives are being studied for their potential pharmacological effects. Research includes evaluating anti-inflammatory, analgesic, and ulcerogenic activities, as well as lipid peroxidation activities . This is crucial for developing new therapeutic agents that can treat diseases without the adverse effects associated with traditional drugs.
Chemical Property Analysis
The compound’s unique chemical structure makes it a subject of interest in studies related to its physical properties, toxicity, and potential as a building block for more complex chemical entities . Understanding these properties is essential for its application in drug design and synthesis.
Neurotransmitter Release Modulation
Given its potential role in the synthesis of antidepressants, this compound may affect the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . This could lead to new treatments for mood disorders.
COX Inhibition Study
The compound’s derivatives have been investigated for their role in inhibiting cyclo-oxygenase (COX), which is significant in the inflammatory process . This research is particularly relevant for creating safer anti-inflammatory medications.
Heterocyclic Chemistry
The compound’s benzothiazole core is a valuable moiety in heterocyclic chemistry, which is fundamental in the discovery of new drugs with diverse pharmacological activities. Its incorporation into different heterocycles could lead to the discovery of compounds with novel therapeutic properties.
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F2N3O3S2/c17-8-5-10(18)14-12(6-8)26-16(19-14)20-15(22)13-4-7-3-9(21(23)24)1-2-11(7)25-13/h1-6H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAGZNINAHKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
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